2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine
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Overview
Description
2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound belonging to the class of imidazoline derivatives This compound is characterized by its unique structure, which includes a chloromethyl group, a methyl group, and two phenyl groups attached to an imidazoline ring fused with a phenazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multiple steps. One common method includes the nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with appropriate reagents such as propanol, morpholine, and potassium thiocyanate . Another approach involves the condensation reaction of 2,3-diaminophenazine with different aromatic aldehydes or acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide, potassium thiocyanate, and morpholine are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields 2,3-bis-(4-morpholinylmethyl)-pyrazino[2,3-b]phenazine .
Scientific Research Applications
2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with molecular targets and pathways within cells. The compound can interfere with cellular processes such as protein synthesis and signal transduction, leading to its biological effects . For instance, in photodynamic therapy, the compound generates reactive oxygen species that cause cell death .
Comparison with Similar Compounds
Similar Compounds
Pyocyanin: A phenazine derivative with antimicrobial properties.
Chlororaphine: Another phenazine compound with biological activity.
Uniqueness
2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is unique due to its specific structural features, such as the chloromethyl and methyl groups attached to the imidazoline ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
121815-32-5 |
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Molecular Formula |
C27H21ClN4 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methyl-1,5-diphenylimidazo[4,5-b]phenazine |
InChI |
InChI=1S/C27H21ClN4/c1-27(18-28)30-23-17-25-22(16-26(23)32(27)20-12-6-3-7-13-20)29-21-14-8-9-15-24(21)31(25)19-10-4-2-5-11-19/h2-17H,18H2,1H3 |
InChI Key |
UBERRFODXNLVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2N1C6=CC=CC=C6)CCl |
Origin of Product |
United States |
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